[4-Bromo-2-(methylsulfanyl)phenyl]methanol [4-Bromo-2-(methylsulfanyl)phenyl]methanol
Brand Name: Vulcanchem
CAS No.: 918328-15-1
VCID: VC16204390
InChI: InChI=1S/C8H9BrOS/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3
SMILES:
Molecular Formula: C8H9BrOS
Molecular Weight: 233.13 g/mol

[4-Bromo-2-(methylsulfanyl)phenyl]methanol

CAS No.: 918328-15-1

Cat. No.: VC16204390

Molecular Formula: C8H9BrOS

Molecular Weight: 233.13 g/mol

* For research use only. Not for human or veterinary use.

[4-Bromo-2-(methylsulfanyl)phenyl]methanol - 918328-15-1

Specification

CAS No. 918328-15-1
Molecular Formula C8H9BrOS
Molecular Weight 233.13 g/mol
IUPAC Name (4-bromo-2-methylsulfanylphenyl)methanol
Standard InChI InChI=1S/C8H9BrOS/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3
Standard InChI Key YECBCSZTZYCUKU-UHFFFAOYSA-N
Canonical SMILES CSC1=C(C=CC(=C1)Br)CO

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a phenyl ring substituted at the 4-position with bromine, the 2-position with a methylsulfanyl group (SCH3-\text{SCH}_3), and a hydroxymethyl group (CH2OH-\text{CH}_2\text{OH}) at the 1-position. This arrangement creates a sterically hindered environment that influences its reactivity and intermolecular interactions. The presence of both electron-withdrawing (bromine) and electron-donating (methylsulfanyl) groups generates a polarized electronic structure, which is critical for its participation in nucleophilic and electrophilic reactions.

Spectroscopic and Physical Properties

Key spectroscopic data include:

  • ¹H-NMR: Signals at δ 7.40–7.55 ppm (aromatic protons), δ 4.65 ppm (hydroxyl proton), and δ 2.35 ppm (methylsulfanyl group).

  • Mass Spectrometry: A molecular ion peak at m/zm/z 233.13 (M+H)+, consistent with its molecular formula.

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethylacetamide) and limited solubility in water due to hydrophobic substituents.

Synthetic Methodologies

Halogenation and Functionalization

The synthesis of [4-Bromo-2-(methylsulfanyl)phenyl]methanol typically involves sequential halogenation and sulfanylation steps. A representative route includes:

  • Bromination: Direct electrophilic bromination of 2-(methylsulfanyl)phenol using Br2\text{Br}_2 in acetic acid, yielding 4-bromo-2-(methylsulfanyl)phenol.

  • Hydroxymethylation: Introduction of the hydroxymethyl group via Friedel-Crafts alkylation or Mannich reaction, though specific conditions remain proprietary in published protocols.

Alternative Pathways

Recent advances adapted from J-Stage studies suggest the use of lithium aluminum hydride (LiAlH4_4) for reduction of ester intermediates to alcohols, a method applicable to this compound . For example, reduction of a corresponding methyl ester precursor (e.g., methyl 4-bromo-2-(methylsulfanyl)benzoate) with LiAlH4_4 in tetrahydrofuran (THF) could yield the target alcohol .

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The bromine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SN_\text{N}Ar) under basic conditions. For instance, reaction with amines or alkoxides can replace bromine with nitrogen- or oxygen-based nucleophiles, enabling diversification of the aromatic core.

Oxidation and Sulfone Formation

The methylsulfanyl group (SCH3-\text{SCH}_3) can be oxidized to a sulfone (SO2CH3-\text{SO}_2\text{CH}_3) using oxidizing agents like meta-chloroperbenzoic acid (mCPBA). This transformation modifies electronic properties and enhances hydrogen-bonding capacity, which is valuable in drug design.

Esterification and Etherification

The hydroxymethyl group participates in esterification with acyl chlorides or etherification with alkyl halides. These derivatives are often intermediates in the synthesis of prodrugs or polymerizable monomers.

Comparative Analysis with Structural Analogs

The biological and chemical profiles of [4-Bromo-2-(methylsulfanyl)phenyl]methanol can be contextualized by comparing it to related compounds:

CompoundStructural FeaturesKey DifferencesBiological Activity
4-Bromo-2-fluorophenolFluorine instead of methylsulfanylHigher electronegativityAntimicrobial
4-Chloro-2-methylphenolChlorine and methyl groupsSmaller halogen, no sulfurAntifungal
4-Iodo-2-(ethylsulfanyl)phenolIodine and ethylsulfanylLarger halogen, bulkier substituentCytotoxic

This compound’s methylsulfanyl group confers distinct lipophilicity and metabolic stability compared to analogs, making it a candidate for pharmacokinetic optimization.

Challenges and Future Directions

Synthetic Scalability

Current methods lack detailed optimization for industrial-scale production. Future work should explore catalytic systems (e.g., palladium-catalyzed cross-coupling) to improve yield and reduce waste.

Biological Screening

While structural analogs exhibit bioactivity, no published studies directly assess this compound’s pharmacological effects. In vitro screening against cancer cell lines and pathogenic bacteria is urgently needed .

Computational Modeling

Density functional theory (DFT) calculations could predict reactivity hotspots and guide rational design of derivatives with enhanced target affinity.

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